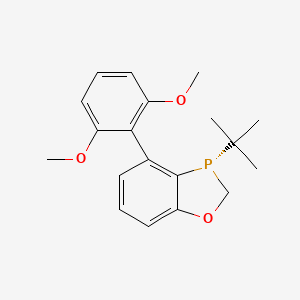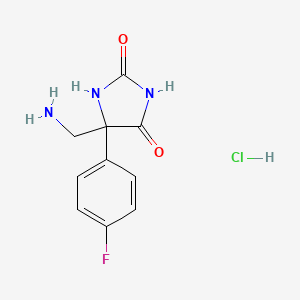
5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride, also known as 5-AMF-4-FPH, is a powerful and versatile reagent used for a variety of synthetic and research applications. It is a white crystalline solid with a melting point of 69-71°C and a molecular weight of 247.64 g/mol. 5-AMF-4-FPH is a versatile reagent that can be used for a variety of chemical transformations and chemical syntheses, and has been used in a variety of scientific research applications.
Scientific Research Applications
Electron Delocalization and Molecular Stability
The stability and structure of N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents have been explored, focusing on molecular compounds such as 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. These studies have revealed insights into the reactivity and structural dynamics of these compounds, particularly highlighting the impact of electron delocalization on their stability. Computational analyses have been pivotal in understanding the π-framework of these compounds, shedding light on the reasons behind their high electrophilic nature and reactivity patterns (Hobbs et al., 2010).
Synthesis and Structural Analysis
Facile Access to Novel Spiro-Linked and Imidazoline Derivatives
Innovative methods have been developed for synthesizing novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, starting from 3-phenyl-3-aminoquinoline-2,4-diones. These methods provide high yields and offer potential pathways for further chemical exploration and potential applications in various fields (Klásek et al., 2010).
Crystal Structure of Pharmaceutical Intermediates
The crystal structure and conformation of pharmaceutical intermediates like 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione have been meticulously studied. These studies not only provide insights into the molecular geometry and stability but also highlight the significance of intermolecular interactions in stabilizing these structures (Aydin et al., 2013).
Biological Activity and Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that certain derivatives of 5-aminomethylene thiazolidine-2,4-diones exhibit significant antibacterial and antifungal activities. This discovery is crucial for the development of new therapeutic agents and highlights the potential pharmaceutical applications of these compounds (Mohanty et al., 2015).
DNA Binding Studies and Anticancer Potential
Studies focusing on the DNA binding affinity of imidazolidine derivatives have provided valuable insights into their potential as anticancer drugs. The binding strength and affinity to DNA, as explored through techniques like cyclic voltammetry and UV-Vis spectroscopy, indicate the significant potential of these compounds in cancer therapy (Shah et al., 2013).
Chemical and Photophysical Properties
Fluorescence and Photophysical Behavior
The synthesis and photophysical behavior of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties have been extensively studied. These compounds exhibit strong absorptions and emissions, highlighting their potential in various scientific applications, including bioorthogonal chemistry (Garre et al., 2019).
properties
IUPAC Name |
5-(aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2.ClH/c11-7-3-1-6(2-4-7)10(5-12)8(15)13-9(16)14-10;/h1-4H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFNQDXODUALRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570068.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2570070.png)
![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2570071.png)
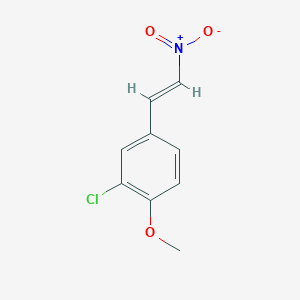
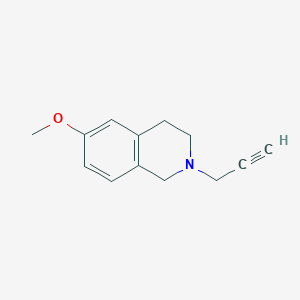
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2570078.png)
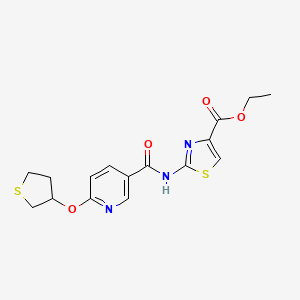
![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2570082.png)
